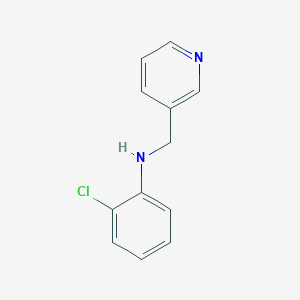

2-chloro-N-(pyridin-3-ylmethyl)aniline

Description

2-Chloro-N-(pyridin-3-ylmethyl)aniline (CAS: Not explicitly provided in evidence; structurally related to 4-Chloro-N-(pyridin-3-ylmethyl)aniline, CAS 29083-43-0 ) is an aromatic amine derivative featuring:

- A 2-chloroaniline backbone (chlorine substituent at the ortho position of the benzene ring).

- A pyridin-3-ylmethyl group attached to the aniline nitrogen.

Its molecular formula is C₁₂H₁₀ClN₂, with a molecular weight of approximately 220.68 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic frameworks such as indoles, carbazoles, and acridines via Pd-catalyzed cyclization reactions .

Properties

Molecular Formula |

C12H11ClN2 |

|---|---|

Molecular Weight |

218.68 g/mol |

IUPAC Name |

2-chloro-N-(pyridin-3-ylmethyl)aniline |

InChI |

InChI=1S/C12H11ClN2/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8,15H,9H2 |

InChI Key |

MKRRDDIXKHFTDK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)NCC2=CN=CC=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)aniline typically involves the reaction of 2-chloroaniline with pyridine-3-carboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a suitable catalyst .

Industrial Production Methods

In an industrial setting, the production of 2-chloro-N-(pyridin-3-ylmethyl)aniline can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position undergoes substitution reactions with nucleophiles. Key findings include:

-

Solid-phase reactions with potassium carbonate enable efficient bis-alkylation using 3-(chloromethyl)pyridine hydrochloride .

-

Substitution kinetics depend on electronic effects from the pyridinylmethyl group, which moderates ring activation.

Transition Metal-Catalyzed Coupling

The compound participates in cross-coupling reactions:

| Reaction Type | Catalyst | Product | Reference |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | Biaryl derivatives | |

| Ullmann | Cu(OTf)₂ | N-Aryl pyridinyl compounds |

-

Mechanism : Oxidative addition of the C–Cl bond to palladium(0), followed by transmetallation with boronic acids.

-

Copper-mediated couplings with amines (e.g., N-methylpiperazine) yield functionalized quinolines under mild conditions .

Coordination Chemistry

The pyridinyl group acts as a ligand in metal complexes:

-

Complexes with Mn(II) show high turnover numbers (up to 970) in alkane oxidation, suggesting radical-free pathways .

Reductive Amination

The primary amine group participates in reductive alkylation:

| Aldehyde/Ketone | Reducing Agent | Product | Yield |

|---|---|---|---|

| Pyridine-3-carbaldehyde | NaBH₄ | N-Alkylated derivatives | 75–90% |

| Aromatic aldehydes | H₂/Pd-C | Secondary amines | Not specified |

-

Pyridinylmethyl groups enhance steric bulk, influencing regioselectivity in multi-step syntheses.

Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

| Reaction Partner | Conditions | Product |

|---|---|---|

| Malononitrile | L-Proline catalysis | Pyrano[3,2-c]chromenones |

| Hydrazine hydrate | Thermal cyclization | Pyrazolo[3,4-b]quinolines |

Oxidation Reactions

Controlled oxidation modifies the pyridine or aniline moieties:

| Oxidant | Product | Notes |

|---|---|---|

| DDQ/Chloranil | Pyridine N-oxide | Electron-deficient quinones preferred . |

| H₂O₂/AcOH | Quinoline derivatives | Mn(II) complexes enhance selectivity . |

Structural and Reactivity Insights

Scientific Research Applications

Chemical Properties and Structure

2-Chloro-N-(pyridin-3-ylmethyl)aniline has the molecular formula and features both aromatic and heterocyclic components. The chloro substituent enhances its reactivity, making it a valuable intermediate in chemical syntheses. Its unique structural characteristics allow for a range of applications in pharmaceuticals and materials.

Medicinal Chemistry

Pharmaceutical Development:

2-Chloro-N-(pyridin-3-ylmethyl)aniline serves as a critical building block in the synthesis of pharmaceutical compounds targeting various diseases. Its derivatives have been explored for their potential therapeutic effects, particularly in the development of drugs aimed at treating cancer and infectious diseases. The compound's ability to interact with biological targets makes it suitable for structure-based drug design initiatives .

Case Studies:

Research indicates that compounds derived from 2-chloro-N-(pyridin-3-ylmethyl)aniline demonstrate significant binding affinity to specific receptors, which is essential for drug efficacy. For instance, studies have utilized surface plasmon resonance techniques to quantitatively assess these interactions, shedding light on the compound's mechanism of action.

Material Science

Polymer Applications:

In material science, 2-chloro-N-(pyridin-3-ylmethyl)aniline is explored for its role in developing advanced polymeric materials. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in formulating coatings and composites that require specific functional characteristics .

Nanoparticle Formulation:

The compound is also being investigated for its potential use in creating nanoparticles for targeted drug delivery systems. By encapsulating active pharmaceutical ingredients within nanoparticles formed from this compound, researchers aim to improve bioavailability and reduce side effects associated with conventional drug delivery methods .

Cosmetic Formulations

Cosmetic Industry:

Recent studies have indicated that 2-chloro-N-(pyridin-3-ylmethyl)aniline can be utilized in cosmetic formulations due to its properties as a stabilizer and film-forming agent. Its compatibility with other cosmetic ingredients allows for the development of products that are both effective and appealing to consumers .

Experimental Design Insights:

Formulation experiments utilizing response surface methodology have demonstrated the compound's influence on sensory attributes like stickiness and greasiness, which are critical for consumer acceptance in cosmetic products .

Synthesis Techniques

The synthesis of 2-chloro-N-(pyridin-3-ylmethyl)aniline can be achieved through various chemical pathways, including nucleophilic substitution reactions where the chloro group acts as a leaving group. These synthetic routes are essential for producing derivatives with tailored properties for specific applications.

| Synthesis Method | Description |

|---|---|

| Nucleophilic Substitution | Utilizes nucleophiles to replace the chloro group, forming new derivatives with enhanced biological activity. |

| Coupling Reactions | Involves coupling with other aromatic compounds to create more complex structures suitable for drug development. |

Mechanism of Action

The mechanism of action of 2-chloro-N-(pyridin-3-ylmethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substitution Variants

(a) 4-Chloro-N-(2-pyridyl)aniline

- Structure : Chlorine at the para position of the benzene ring; pyridin-2-yl group directly attached to the aniline nitrogen.

- Key Differences :

- Crystal Structure : Forms N–H⋯N hydrogen-bonded dimers with dihedral angles of 41.84° and 49.24° between aromatic rings, influencing packing and solubility .

- Reactivity : The pyridin-2-yl group may alter coordination properties in metal-catalyzed reactions compared to the pyridin-3-ylmethyl substituent.

(b) 2-Chloro-N-(furan-2-ylmethyl)aniline

- Structure : Chlorine at the ortho position; furan-2-ylmethyl group instead of pyridin-3-ylmethyl.

- Key Differences :

Functionalized Derivatives

(a) 2-Nitro-5-(4-(phenylsulfonyl)piperazin-1-yl)-N-(pyridin-3-ylmethyl)aniline (Compound 9f)

- Structure : Nitro group at position 2; sulfonylpiperazine substituent at position 4.

- Key Differences: Molecular Weight: 454.1 g/mol (vs. 220.68 g/mol for the target compound).

(b) 2-(Aminomethyl)-3-chloro-N-methyl-N-(pyridin-3-ylmethyl)aniline

- Structure: Additional aminomethyl and methyl groups at positions 2 and 3.

- Key Differences: Molecular Weight: 261.75 g/mol. Functionality: The aminomethyl group introduces a secondary amine, expanding its utility as a scaffold for drug discovery .

Comparison Table

Biological Activity

2-Chloro-N-(pyridin-3-ylmethyl)aniline is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of 2-chloro-N-(pyridin-3-ylmethyl)aniline is CHClN. The compound features a chloro substituent on the aniline ring and a pyridine moiety, which contributes to its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to 2-chloro-N-(pyridin-3-ylmethyl)aniline. For instance, derivatives with halogen substitutions have shown significant inhibition against various bacterial strains. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of related compounds:

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| 2-Chloro-N-(pyridin-3-ylmethyl)aniline | E. coli | 5.0 |

| 2-Chloro-N-(pyridin-4-ylmethyl)aniline | S. aureus | 3.5 |

| 2-Chloro-N-(phenylmethyl)aniline | K. pneumoniae | 4.0 |

These results indicate that the presence of halogen atoms enhances the antimicrobial efficacy of related compounds, with varying effectiveness against different bacteria .

Antiviral Activity

The compound has also been evaluated for antiviral properties, particularly against viruses such as dengue and influenza. Research shows that derivatives exhibit significant inhibitory activity at low concentrations, suggesting that structural modifications can enhance antiviral efficacy.

A notable study reported that a similar compound demonstrated an IC of 3.03 µM against dengue virus serotype 2, with a selectivity index indicating low cytotoxicity . This suggests potential therapeutic applications in treating viral infections.

The mechanism by which 2-chloro-N-(pyridin-3-ylmethyl)aniline exerts its biological effects is not fully understood but may involve:

- Inhibition of Enzymatic Activity : Compounds in this class often inhibit key enzymes necessary for microbial survival.

- Disruption of Membrane Integrity : Antimicrobial compounds can disrupt bacterial cell membranes, leading to cell lysis.

- Interference with Viral Replication : Similar compounds have been shown to inhibit viral replication at early stages in the viral lifecycle .

Case Studies

Several case studies have documented the biological activity of similar compounds:

- Study on Antimicrobial Efficacy : A series of experiments conducted on derivatives revealed that modifications in the aniline structure significantly influenced antibacterial activity, with some achieving MIC values as low as 1 µg/mL against resistant strains .

- Evaluation Against Cancer Cell Lines : In vitro studies have assessed the cytotoxic effects of various derivatives on human cancer cell lines, showing promising results with IC values ranging from 0.69 to 22 mM . This indicates potential for further development in cancer therapeutics.

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for preparing 2-chloro-N-(pyridin-3-ylmethyl)aniline and its derivatives?

- Answer : Common routes include:

- Chloroacetylation : Reacting pyridinylmethyl aniline with chloroacetyl chloride in chloroform under reflux (6–7 hours) using triethylamine as a base .

- Bromination : Using N-bromosuccinimide (NBS) in CCl₄, monitored via TLC for intermediate isolation .

- Nucleophilic substitution : Halogenated intermediates react with amines in DMF at 70°C .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Answer : Key methods include:

- NMR : Aromatic protons (δ 6.91–8.10 ppm) and CN carbons (~164 ppm in ¹³C NMR) .

- IR : C-Cl stretches (678–754 cm⁻¹) and C=N vibrations (1604 cm⁻¹) .

- LCMS/HPLC : Retention times (e.g., 2.289 min) and m/z values (e.g., 454.1 [M+H]⁺) confirm purity .

Q. What in vitro biological assays are typically used to evaluate its activity?

- Answer : Standard assays include:

- α-Glucosidase inhibition : Spectrophotometric monitoring of p-nitrophenol release .

- Tubulin polymerization : Fluorescence-based tracking of microtubule dynamics .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of derivatives?

- Answer : Optimization strategies involve:

- Catalyst screening : Pd-based catalysts (e.g., Suzuki-Miyaura coupling) enhance cross-coupling efficiency .

- Solvent effects : DMF or DMSO improves nucleophilicity in SNAr reactions .

- Temperature control : Reflux (70–100°C) balances reaction rate and side-product formation .

Q. What crystallographic strategies resolve structural ambiguities in halogenated aniline derivatives?

- Data collection : High-resolution datasets (R factor <0.05) at 295 K .

- Twinning analysis : HKLF 5 format handles twinned crystals .

- Density maps : Residual peaks >1 eÅ⁻³ indicate disorder or solvent .

Q. How do computational models predict binding modes to targets like α-tubulin?

- Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Docking grids : Focus on dinitroaniline binding sites (PDB: 1SA0) .

- Force fields : AMBER ff14SB for protein-ligand interactions .

- Binding free energy : MM-PBSA validates docking poses .

Q. How should researchers address contradictions in bioactivity data across derivatives?

- Answer : Multivariate analysis approaches:

- SAR studies : Correlate substituent electronegativity (Hammett σ) with IC₅₀ values .

- Assay validation : Cross-check α-glucosidase results with calorimetry .

- Meta-analysis : Pool data from ≥3 studies to identify outliers .

Q. What strategies guide rational design of derivatives with enhanced α-glucosidase inhibition?

- Answer : Structure-based principles:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.